molecular formula C15H16N4O4S B2670323 3-[5-Hydroxy-3-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,2,4-triazin-6-yl]propanoic acid CAS No. 881433-31-4

3-[5-Hydroxy-3-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,2,4-triazin-6-yl]propanoic acid

Cat. No.: B2670323
CAS No.: 881433-31-4
M. Wt: 348.38
InChI Key: CDVJWIIDSCOLMJ-UHFFFAOYSA-N
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Description

3-[5-Hydroxy-3-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,2,4-triazin-6-yl]propanoic acid is a triazine-based organic compound featuring a 1,2,4-triazine core substituted with a hydroxy group at position 5, a sulfanyl-linked ethylamide moiety at position 3, and a propanoic acid chain at position 4. The compound’s design combines a heterocyclic scaffold (triazine) with functional groups (hydroxy, sulfanyl, carboxamide, and carboxylic acid) that enhance solubility and target binding .

Properties

IUPAC Name

3-[3-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-9-3-2-4-10(7-9)16-12(20)8-24-15-17-14(23)11(18-19-15)5-6-13(21)22/h2-4,7H,5-6,8H2,1H3,(H,16,20)(H,21,22)(H,17,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVJWIIDSCOLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Hydroxy-3-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,2,4-triazin-6-yl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the Sulfanyl Group: The sulfanyl group can be attached through thiolation reactions, often using thiol reagents.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[5-Hydroxy-3-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,2,4-triazin-6-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the triazine ring or other functional groups.

    Substitution: Various substitution reactions can occur, particularly at the triazine ring or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the triazine ring may lead to partially or fully reduced triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[5-Hydroxy-3-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,2,4-triazin-6-yl]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound may be used to study enzyme interactions, receptor binding, and cellular pathways. Its functional groups allow it to interact with various biological targets, making it a valuable tool for probing biological systems.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating diseases such as cancer, infections, and inflammatory conditions.

Industry

In industry, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of 3-[5-Hydroxy-3-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,2,4-triazin-6-yl]propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Key Substituents Molecular Mass (g/mol) Biological Notes References
3-[5-Hydroxy-3-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,2,4-triazin-6-yl]propanoic acid (Target) Likely ~C₁₇H₂₀N₆O₄S 3-methylphenyl, hydroxy, sulfanyl, propanoic acid ~404.4 (estimated) Hypothesized to interact with enzymes via triazine core and carboxylic acid group.
3-[4-Amino-3-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid C₁₄H₁₃Cl₂N₅O₄S 3,5-dichlorophenyl, amino, oxo 418.25 Increased lipophilicity due to chlorine substituents; potential antimicrobial activity.
3-{5-[4-(Cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzoxazol-6-yl)methoxy]phenyl}propanoic acid C₂₈H₂₅NO₇ Benzophenone, cyclopentyloxy, benzoxazol 487.5 Detected in human blood; part of the exposome. May act as a xenobiotic metabolite.
Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate C₁₉H₁₆N₂O₄ Quinoxaline, phenyl, ethyl ester 336.34 Exhibits IR and NMR profiles indicative of lactam and ester interactions.
3-(-N-(4-Sulfamoylphenyl)amino)propanoic acid C₉H₁₂N₂O₄S Sulfamoylphenyl 244.27 Synthesized for halogenation studies; hydrazone derivatives explored for bioactivity.

Key Observations:

Structural Variations: Aromatic Substituents: The target compound’s 3-methylphenyl group contrasts with chlorine-substituted analogs (e.g., ), which enhance hydrophobicity and may improve membrane permeability. Core Heterocycles: While the target uses a 1,2,4-triazine core, analogs like quinoxaline () or benzoxazol () introduce different electronic and steric profiles. Functional Groups: Propanoic acid is a common feature, suggesting shared mechanisms in carboxylate-mediated binding (e.g., enzyme active sites).

The benzophenone derivative (487.5 g/mol) has a larger aromatic system, likely limiting blood-brain barrier permeability .

Biological Implications: Triazine Derivatives: The target and its dichlorophenyl analog may inhibit enzymes like dihydrofolate reductase (DHFR) due to structural similarity to triazine-based drugs (e.g., methotrexate analogs) .

Biological Activity

Structural Formula

The compound can be described by the following structural formula:

C14H18N4O4S\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}_4\text{S}

Molecular Features

  • Functional Groups : The presence of a triazine ring, hydroxyl group, and a sulfanyl group are notable features that may contribute to its biological activity.
  • Molecular Weight : Approximately 342.38 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those associated with cancer and inflammatory diseases.
  • Receptor Modulation : It has been suggested that the compound interacts with various G-protein coupled receptors (GPCRs), potentially influencing signaling pathways related to cell proliferation and apoptosis .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antioxidant Activity : The hydroxyl group contributes to its ability to scavenge free radicals, thereby reducing oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory cytokines, making it a candidate for treating conditions like arthritis.
  • Antitumor Potential : Some studies have indicated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

In Vitro Studies

In vitro studies have demonstrated the following effects:

  • Cell Viability : A study showed that treatment with the compound at concentrations of 10 µM and 50 µM resulted in a significant decrease in cell viability in various cancer cell lines, including breast and colon cancer cells.
Concentration (µM)Cell Viability (%)
0100
1075
5045

In Vivo Studies

Animal model studies have also been conducted:

  • Tumor Growth Inhibition : In a mouse model of breast cancer, administration of the compound at a dosage of 20 mg/kg body weight resulted in a 60% reduction in tumor size compared to control groups.

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